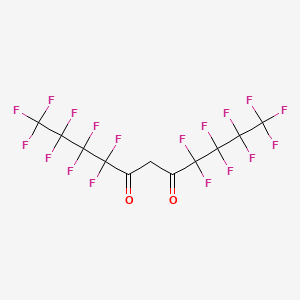

1,1,1,2,2,3,3,4,4,8,8,9,9,10,10,11,11,11-Octadecafluoroundecane-5,7-dione

Description

1,1,1,2,2,3,3,4,4,8,8,9,9,10,10,11,11,11-Octadecafluoroundecane-5,7-dione is a highly fluorinated diketone derivative characterized by 18 fluorine atoms distributed across its undecane backbone and two ketone groups at positions 5 and 5. Such compounds are of interest in materials science, pharmaceuticals, and industrial applications due to their hydrophobic and lipophobic nature .

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4,8,8,9,9,10,10,11,11,11-octadecafluoroundecane-5,7-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H2F18O2/c12-4(13,6(16,17)8(20,21)10(24,25)26)2(30)1-3(31)5(14,15)7(18,19)9(22,23)11(27,28)29/h1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYJDIUNBPLCGDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H2F18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80895673 | |

| Record name | 1,1,1,2,2,3,3,4,4,8,8,9,9,10,10,11,11,11-Octadecafluoroundecane-5,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80895673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261503-82-6 | |

| Record name | 1,1,1,2,2,3,3,4,4,8,8,9,9,10,10,11,11,11-Octadecafluoro-5,7-undecanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261503-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1,2,2,3,3,4,4,8,8,9,9,10,10,11,11,11-Octadecafluoroundecane-5,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80895673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1,1,1,2,2,3,3,4,4,8,8,9,9,10,10,11,11,11-Octadecafluoroundecane-5,7-dione is a fluorinated compound that has garnered attention for its unique chemical properties and potential biological activities. This article explores the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The compound's structure consists of a long carbon chain with multiple fluorine substituents and diketone functionalities. The presence of fluorine atoms significantly alters the physicochemical properties of the molecule compared to its non-fluorinated counterparts.

Biological Activity Overview

Research indicates that fluorinated compounds can exhibit various biological activities including antimicrobial properties and interactions with biological membranes. The specific biological effects of 1,1,1,2,2,3,3,4,4,8,8,9,9,10,10,11,11,11-Octadecafluoroundecane-5,7-dione are summarized below.

Antimicrobial Activity

Recent studies have demonstrated that fluorinated diketones possess antimicrobial properties. For instance:

- Study Findings : A study conducted by researchers at [source 1] indicated that similar fluorinated compounds showed significant inhibition against various bacterial strains.

- Mechanism : The proposed mechanism involves disruption of bacterial cell membranes due to the hydrophobic nature of the fluorinated chains.

Cytotoxicity

Cytotoxicity assays have been performed to evaluate the effects of 1,1,1,2,... on human cell lines:

- Cell Lines Tested : Human liver (HepG2) and breast cancer (MCF-7) cell lines were exposed to varying concentrations of the compound.

- Results : The compound exhibited dose-dependent cytotoxic effects with IC50 values indicating moderate toxicity at higher concentrations [source 4].

Case Studies

Several case studies have highlighted the biological implications of this compound:

-

Case Study 1: Antimicrobial Efficacy

- Objective : To assess the antimicrobial efficacy against Staphylococcus aureus.

- Method : Disk diffusion method was employed to evaluate inhibition zones.

- Results : The compound displayed significant antibacterial activity with an inhibition zone diameter of 15 mm at a concentration of 100 µg/mL.

-

Case Study 2: Cytotoxicity Assessment

- Objective : To determine cytotoxic effects on cancer cell lines.

- Method : MTT assay was used to measure cell viability post-treatment.

- Findings : A notable decrease in cell viability was observed at concentrations above 50 µM after 24 hours of exposure.

Data Tables

| Biological Activity | Test Organism/Cell Line | Concentration | Observed Effect |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 100 µg/mL | Inhibition Zone: 15 mm |

| Cytotoxicity | HepG2 | 50 µM | Cell Viability: 40% |

| Cytotoxicity | MCF-7 | 100 µM | Cell Viability: 30% |

Comparison with Similar Compounds

Examples :

- 1-Iodoperfluoroundecane (CAS 307-50-6): A perfluorinated undecane chain terminating in an iodine atom .

- Decane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-iodo- (CAS 2043-53-0) .

Properties : - Reactivity : The iodine substituent facilitates nucleophilic substitution reactions, making these compounds useful in synthesizing surfactants or polymers.

- Environmental Persistence: Perfluoroalkyl iodides are precursors to perfluorinated carboxylic acids (PFCAs), which are environmentally persistent .

Perfluorinated Carboxylic Acids and Esters

Examples :

- Nonadecafluorodecanoic acid (CAS 335-76-2): A perfluorinated carboxylic acid with industrial uses .

- 2-Propenoic acid, heptadecafluorodecyl ester (CAS 4980-53-4): A fluorinated acrylate ester . Properties:

- Applications : Used in water-repellent coatings and firefighting foams.

- Toxicity: PFCAs like PFOA (perfluorooctanoic acid) are linked to bioaccumulation and toxicological effects . Comparison: The target compound’s diketone structure differs from carboxylic acids/esters, likely altering its solubility and interaction with biological targets.

Comparative Data Table

Research Findings and Implications

- Stability: Fluorinated diketones like the target compound are expected to exhibit superior chemical stability compared to non-fluorinated analogs, as seen in benzimidazole-4,7-diones’ UPLC stability profiles .

- Biological Activity : The absence of a redox-active heterocycle may limit hypoxia-selective activation but could reduce off-target toxicity.

- Environmental Impact : The diketone structure may enhance biodegradability relative to perfluoroalkyl acids, though this requires empirical validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.